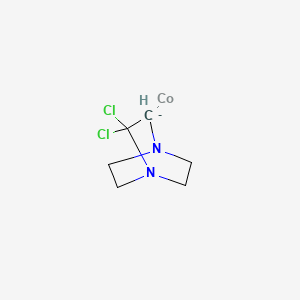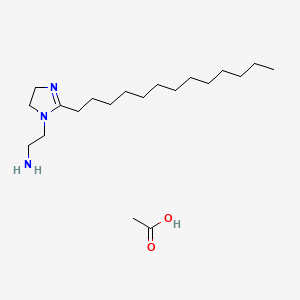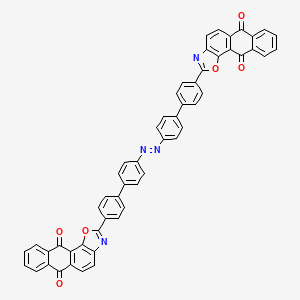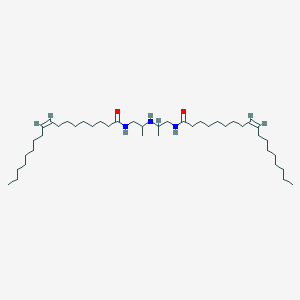
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond, and a tribromophenyl group, which includes three bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile typically involves multiple steps, starting with the preparation of the azo compound. The azo coupling reaction is a common method used, where an aromatic amine reacts with a diazonium salt to form the azo compound. The reaction conditions often include acidic or basic environments to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso compounds or nitro compounds.
Reduction: Amines are the primary products formed.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The tribromophenyl group can also contribute to the compound’s activity by interacting with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4,6-Tribromophenyl)azo)aniline
- 3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)butyronitrile
Uniqueness
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tribromophenyl group and the azo linkage makes it particularly interesting for applications in dye production and as a potential therapeutic agent.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
CAS No. |
82457-18-9 |
|---|---|
Molecular Formula |
C17H15Br3N4 |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
3-[N-ethyl-4-[(2,4,6-tribromophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C17H15Br3N4/c1-2-24(9-3-8-21)14-6-4-13(5-7-14)22-23-17-15(19)10-12(18)11-16(17)20/h4-7,10-11H,2-3,9H2,1H3 |
InChI Key |
WYMYABONIVDQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)





